Conjugated Phenylalkenyl Selenide Architecture Confers Distinct Physicochemical Profile vs. Simple Alkyl and Aryl Selenides
The target compound [3-(methylselanyl)prop-1-en-1-yl]benzene exhibits a calculated LogP of 2.87, which is substantially higher than that of the simple allyl methyl selenide (3-(methylselanyl)prop-1-ene, LogP not explicitly reported but estimated ~1.5–2.0) and also exceeds that of methylphenyl selenide (LogP ~2.2 for benzyl methyl selenide as a proxy) . This increased lipophilicity arises from the extended conjugation of the prop-1-en-1-ylbenzene moiety and positions the compound in a physicochemical space that may favor membrane permeability and CNS penetration according to Lipinski's rule-of-five guidelines.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.87 (calculated) |
| Comparator Or Baseline | Methylphenyl selenide (benzyl methyl selenide proxy): LogP 2.21; Allyl methyl selenide: estimated LogP ~1.5–2.0 |
| Quantified Difference | +0.66 log units vs. benzyl methyl selenide; ~+0.9–1.4 log units vs. allyl methyl selenide |
| Conditions | Predicted values from ChemSrc database and literature proxies |
Why This Matters
Higher lipophilicity can be a critical selection criterion for applications requiring enhanced membrane permeability, such as cell-based assays or CNS-targeted probe development, where more polar analogues would underperform.
